N-Butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide N-Butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899408-41-4
VCID: VC0357670
InChI: InChI=1S/C16H19N5OS/c1-2-3-8-17-15(22)13-19-14-12-10-6-4-5-7-11(10)23-16(12)18-9-21(14)20-13/h9H,2-8H2,1H3,(H,17,22)
SMILES: CCCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4
Molecular Formula: C16H19N5OS
Molecular Weight: 329.4g/mol

N-Butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide

CAS No.: 899408-41-4

Main Products

VCID: VC0357670

Molecular Formula: C16H19N5OS

Molecular Weight: 329.4g/mol

N-Butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide - 899408-41-4

CAS No. 899408-41-4
Product Name N-Butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide
Molecular Formula C16H19N5OS
Molecular Weight 329.4g/mol
IUPAC Name N-butyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide
Standard InChI InChI=1S/C16H19N5OS/c1-2-3-8-17-15(22)13-19-14-12-10-6-4-5-7-11(10)23-16(12)18-9-21(14)20-13/h9H,2-8H2,1H3,(H,17,22)
Standard InChIKey CWJFSOVYMRLSLA-UHFFFAOYSA-N
SMILES CCCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4
Canonical SMILES CCCCNC(=O)C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4
PubChem Compound 1942554
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator